molecular formula C5H8BrClO B6250331 1-bromo-5-chloropentan-2-one CAS No. 59554-91-5

1-bromo-5-chloropentan-2-one

Cat. No. B6250331
CAS RN: 59554-91-5
M. Wt: 199.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-chloropentan-2-one is a chemical compound that belongs to the class of organic compounds known as alpha-haloketones. It has the molecular formula C5H8BrClO .


Molecular Structure Analysis

The molecular structure of 1-bromo-5-chloropentan-2-one consists of a five-carbon chain with a bromine atom attached to the first carbon, a chlorine atom attached to the fifth carbon, and a ketone functional group (C=O) on the second carbon .


Physical And Chemical Properties Analysis

1-Bromo-5-chloropentan-2-one has a molecular weight of 199.47 g/mol. It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds. Its exact mass is 197.94471 g/mol, and it has a topological polar surface area of 17.1 Ų .

Safety and Hazards

According to the safety data sheet, 1-bromo-5-chloropentan-2-one is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-5-chloropentan-2-one can be achieved through the bromination and chlorination of pentan-2-one.", "Starting Materials": [ "Pentan-2-one", "Bromine", "Chlorine", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve pentan-2-one in water and add sodium hydroxide to the solution.", "Step 2: Add bromine dropwise to the solution while stirring vigorously. The reaction mixture will turn yellow as the bromine is added.", "Step 3: After the addition of bromine is complete, add chlorine dropwise to the solution while stirring vigorously. The reaction mixture will turn orange as the chlorine is added.", "Step 4: Allow the reaction mixture to settle and separate the organic layer.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Distill the product to obtain 1-bromo-5-chloropentan-2-one as a colorless liquid." ] }

CAS RN

59554-91-5

Product Name

1-bromo-5-chloropentan-2-one

Molecular Formula

C5H8BrClO

Molecular Weight

199.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.